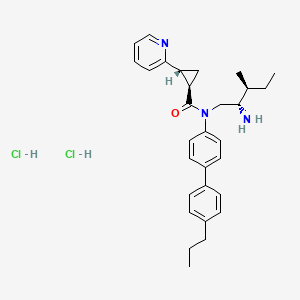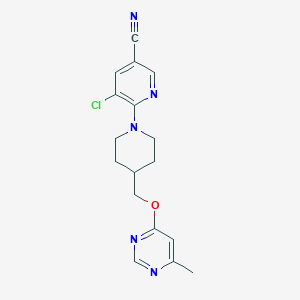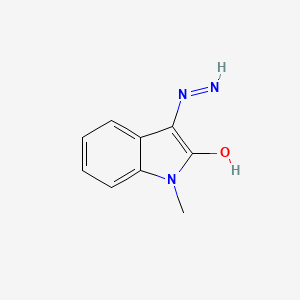![molecular formula C17H16N2O4S3 B2571199 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797848-29-3](/img/structure/B2571199.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a sophisticated synthetic compound with intricate structural features. Its composition incorporates various heterocyclic elements such as benzothiazole, furan, and azetidine, making it a subject of interest in the realms of synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process. One possible approach involves the following steps:
Formation of the Benzothiazole Moiety: : Start with the construction of the benzothiazole unit via the cyclization of 2-mercaptobenzaldehyde and o-aminothiophenol under acidic conditions.
Thiol-Ene Reaction: : Introduce the thiol group to react with the benzothiazole unit.
Azetidine Introduction: : The azetidine unit is prepared separately through cyclization reactions, often involving azetidine-2-carboxylic acid derivatives.
Sulfonylation and Coupling: : The furan-2-ylmethyl group is sulfonylated and then coupled with the azetidine unit to obtain the final product.
Industrial Production Methods
Industrial-scale production may employ similar routes but optimized for higher yield and purity, often utilizing catalysts and continuous flow reactors to streamline the synthesis process. Ensuring strict reaction control and purification steps is critical to maintain the compound's integrity and effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can participate in various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction is typically done using agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions may occur on the benzothiazole and furan rings, respectively.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Halogenated solvents with nucleophiles or electrophiles under controlled temperature conditions.
Major Products Formed
Oxidation typically yields sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone has diverse applications across several fields:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Serves as a probe in biochemical studies due to its reactivity and structural complexity.
Medicine: : Investigated for potential therapeutic properties, especially in targeting enzymes or receptors in disease pathways.
Industry: : Utilized in material science for developing new materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as:
Enzymatic Inhibition: : The benzothiazole moiety may inhibit specific enzymes by mimicking natural substrates.
Binding Affinity: : The sulfonyl and azetidine groups can enhance binding to protein targets, facilitating stronger and more specific interactions.
Pathways Involved: : Often involved in pathways related to cellular signaling, enzymatic regulation, and metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds, 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone stands out due to its unique structural combination and versatility in reactions.
Similar Compounds
2-(Benzothiazol-2-ylthio)-acetic acid
3-(Benzothiazol-2-ylthio)-propionic acid
1-(Furan-2-ylmethyl)-3-azetidinone
Each of these compounds offers insights into different aspects of synthetic chemistry and potential applications in research and industry. By understanding the uniqueness and complexity of this compound, we can appreciate its role and potential in various scientific domains.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c20-16(10-24-17-18-14-5-1-2-6-15(14)25-17)19-8-13(9-19)26(21,22)11-12-4-3-7-23-12/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXGSJJXCKRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2571119.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)
![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)


![methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2571129.png)
![ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B2571130.png)
![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)
